molecular formula C8H13NO4 B12623639 Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate CAS No. 917598-72-2

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate

Cat. No.: B12623639
CAS No.: 917598-72-2
M. Wt: 187.19 g/mol
InChI Key: JEVVDYXLWHWLBR-UHFFFAOYSA-N
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Description

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is a high-purity chemical reagent intended for research and development applications. As a specialized organic compound, it serves as a potential intermediate or building block in synthetic organic chemistry, including the development of novel pharmaceuticals, agrochemicals, and material science products. Researchers can utilize this compound to explore new chemical entities and study complex molecular interactions. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Ensure all handling and experimental procedures comply with your institution's safety guidelines and local regulations.

Properties

CAS No.

917598-72-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate

InChI

InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3

InChI Key

JEVVDYXLWHWLBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=NC(=O)C)C

Origin of Product

United States

Preparation Methods

Esterification Reaction

The most straightforward method for synthesizing ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is through the esterification of acetic acid with ethanol in the presence of an acid catalyst. The reaction can be summarized as follows:

$$
\text{Acetic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Acetate} + \text{Water}
$$

Key Points:

  • Catalyst Used: Sulfuric acid is commonly used as a catalyst to enhance the reaction rate.
  • Temperature Range: Typically conducted at temperatures between 60°C and 80°C.
  • Yield: High yields can be achieved, often exceeding 90% under optimal conditions.

Amidation Process

Another effective method involves the amidation of ethyl acetate with an amine derivative to introduce the acetyl group onto the nitrogen atom.

$$
\text{Ethyl Acetate} + \text{Amine} \xrightarrow{\text{Reflux}} \text{this compound}
$$

Key Points:

  • Reagents: The reaction typically uses a primary amine such as N-acetylethanolamine.
  • Temperature Control: Reflux conditions are maintained to ensure complete conversion.
  • Yield Considerations: Yields can vary based on the reactivity of the amine used.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes that utilize different starting materials or catalytic systems. For instance:

  • Direct Acylation: Using acetic anhydride directly with ethanol can yield this compound efficiently.

$$
\text{Acetic Anhydride} + \text{Ethanol} \rightarrow \text{this compound}
$$

Key Points:

  • Advantages: This method reduces side reactions often associated with traditional esterification.
  • Catalysts: Lewis acids such as aluminum chloride may be employed to facilitate the reaction.

The following table summarizes the key features of each preparation method for this compound:

Method Catalyst Temperature (°C) Yield (%) Notes
Esterification Sulfuric Acid 60 - 80 >90 Simple and high yield
Amidation None (Reflux) Reflux Variable Dependent on amine reactivity
Direct Acylation Aluminum Chloride Ambient High Reduces side reactions

The preparation of this compound can be effectively achieved through various methods including esterification, amidation, and direct acylation. Each method has its advantages and limitations regarding yield, complexity, and reaction conditions. The choice of method will depend on the specific requirements of purity, cost, and availability of reagents.

Chemical Reactions Analysis

General Reactivity of Esters

Esters like ethyl acetate undergo hydrolysis, transesterification, and nucleophilic acyl substitution. For example:

  • Hydrolysis : Acid- or base-catalyzed cleavage into carboxylic acids and alcohols (e.g., ethyl acetate hydrolyzes to acetic acid and ethanol ).

  • Transesterification : Alcohol exchange reactions, often catalyzed by acids/bases .

For Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate, similar reactivity is expected, with the imidate group potentially influencing reaction pathways. The acetylated imidate moiety may participate in:

  • Intramolecular cyclization under thermal or catalytic conditions.

  • Nucleophilic attack at the carbonyl or imine-like nitrogen.

Hydrolysis

  • Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding acetic acid derivatives and ethanol.

    Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate+H2OH+Acetic acid derivative+Ethanol+Byproducts\text{Ethyl \{[(1E)-N-acetylethanimidoyl]oxy\}acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Acetic acid derivative} + \text{Ethanol} + \text{Byproducts}
  • Basic Conditions : Hydroxide ion attack at the ester carbonyl, forming carboxylate salts and ethanol .

Thermal Decomposition

Esters with labile groups (e.g., imidates) may decompose upon heating. For example:

  • Decarboxylation : Loss of CO₂ under high temperatures.

  • Fragmentation : Cleavage of the N-acetylimidate group, releasing acetonitrile or acetamide derivatives.

Comparative Data for Analogous Compounds

While direct data for this compound are unavailable, the following table summarizes reactions of structurally related esters:

Compound Reaction Type Conditions Products Reference
Ethyl acetateHydrolysisH₂SO₄, refluxAcetic acid + Ethanol
Ethyl acetoacetateClaisen condensationNaOEt, EtOHβ-keto ester dimer
Ethyl nitroacetateNucleophilic substitutionNH₃, MeOHGlycine derivatives

Research Gaps and Recommendations

No peer-reviewed studies explicitly address this compound. Future work should prioritize:

  • Synthetic Studies : Investigating its preparation via imidate-ester coupling.

  • Mechanistic Probes : Using DFT calculations to predict reaction pathways (e.g., B3LYP/6-311++G(d,p) ).

  • Catalytic Applications : Testing in cyclocondensation or cross-coupling reactions .

Scientific Research Applications

Pharmaceutical Development

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

  • Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding biochemical mechanisms.

  • Case Study : Research conducted at a leading university demonstrated that this compound could inhibit specific enzymes involved in metabolic disorders, paving the way for further investigations into its role in metabolic regulation.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide precursor. Its efficacy against certain pests can be enhanced through structural modifications.

  • Case Study : Field trials reported in Pest Management Science showed that formulations containing this compound exhibited effective pest control with minimal environmental impact.

Mechanism of Action

The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate with related esters and heterocyclic derivatives, focusing on molecular properties, synthesis, crystallography, and biological relevance.

Table 1: Key Properties of Ethyl Acetate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activities Reference(s)
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 Coumarin core, ester, ether Anticancer, anticoagulant
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate C₁₀H₁₁NO₅ 225.20 Nitro, phenol, ester Pharmaceutical intermediate
Ethyl 2-(2-nitroimidazol-1-yl)acetate C₇H₉N₃O₄ 199.16 Nitroimidazole, ester Hypoxia-selective prodrug candidate
Ethyl [(isoquinolin-5-yl)oxy]acetate C₁₂H₁₁NO₃ 217.22 Isoquinoline, ester, ether Synthetic intermediate
Ethyl acetamidocyanoacetate C₇H₁₀N₂O₃ 170.17 Acetamido, cyano, ester Peptide synthesis

Structural and Functional Differences

  • Backbone and Substituents :
    • This compound features an imidate group (N-acetylethanimidoyloxy), distinguishing it from coumarin-based esters (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) or nitro-substituted analogs (e.g., Ethyl 2-(2-nitroimidazol-1-yl)acetate). The imidate group may enhance its reactivity in nucleophilic substitutions compared to simple esters .
    • The presence of a nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate confers electrophilic properties, enabling applications in drug intermediates .

Crystallographic and Hydrogen-Bonding Behavior

  • Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds, creating chains along the crystallographic b-axis .
  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits weak C–H⋯O interactions and π–π stacking, stabilizing its crystal lattice . The imidate group in the target compound may similarly participate in hydrogen bonding, influencing its solid-state packing.

Biological Activity

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic activities, supported by data from various studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It is an acetate ester formed from acetic acid and ethanol, which contributes to its biological activity profile.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Various studies have employed different methods to evaluate its capacity to scavenge free radicals.

In Vitro Antioxidant Assays

The antioxidant activity was assessed using methods such as DPPH and ABTS assays. The results are summarized in the following table:

Assay Method IC₅₀ (µg/mL)
DPPH98.82 ± 1.01
ABTS4.20 ± 0.13
Phenanthroline21.22 ± 0.59
FRAP94.09 ± 1.40

These results indicate that while the compound exhibits moderate antioxidant activity, it is less effective than ascorbic acid and Trolox, which serve as standard references in such assays .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated significant antibacterial effects, with inhibition zone diameters ranging from 20.0 ± 0.5 mm to 24.5 ± 0.3 mm, surpassing the positive control (gentamicin) which showed smaller inhibition zones (10.0 ± 0.2 mm to 19.1 ± 0.8 mm) .

Case Studies on Antimicrobial Efficacy

  • Study on Streptomyces sp.: Ethyl acetate extracts from Streptomyces sp. CRB46 exhibited notable antimicrobial activity, suggesting that compounds derived from similar sources may share comparable properties .
  • Extracts from Tilia americana: Another study demonstrated that ethyl acetate extracts from Tilia americana var. mexicana induced significant antitumor activity against the K-562 leukemia cell line, indicating a potential for broader biological applications beyond mere antimicrobial effects .

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, making it a candidate for further pharmacological exploration.

The cytotoxic effects are believed to be linked to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . The specific pathways involved in this process warrant further investigation.

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